Cas no 2206134-91-8 (cis-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride)

Technical Introduction: cis-Octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride is a bicyclic pyrrolidine derivative with a rigid, saturated framework, making it a valuable intermediate in pharmaceutical synthesis. Its cis-configured ring system provides stereochemical control, enhancing selectivity in chiral molecule construction. The hydrochloride salt improves solubility and stability, facilitating handling in organic reactions. This compound is particularly useful in the development of CNS-active agents and peptidomimetics due to its structural resemblance to proline-like scaffolds. Its high purity and well-defined stereochemistry ensure reproducibility in medicinal chemistry applications. The compound’s versatility and robust synthetic utility make it a preferred choice for researchers exploring novel bioactive molecules.
cis-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride structure
2206134-91-8 structure
Product name:cis-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride
CAS No:2206134-91-8
MF:C6H11ClN2O
Molecular Weight:162.617340326309
CID:5703063
PubChem ID:122235841

cis-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride 化学的及び物理的性質

名前と識別子

    • AS-65977
    • cis-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride
    • P20361
    • EN300-20134742
    • 1820581-34-7
    • CS-0100780
    • 866319-08-6
    • cis-Octahydropyrrolo[3,4-c]pyrrol-1-one HCl
    • (3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride
    • (3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride
    • 2206134-91-8
    • rac-(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride
    • cis-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride
    • (3aS,6aR)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-4-one;hydrochloride
    • Cis-hexahydropyrrolo[3,4-c]pyrrol-1(2h)-one
    • H11466
    • MFCD28038704
    • AKOS025396277
    • インチ: 1S/C6H10N2O.ClH/c9-6-5-3-7-1-4(5)2-8-6;/h4-5,7H,1-3H2,(H,8,9);1H/t4-,5-;/m1./s1
    • InChIKey: TVNYXYCEXKTZRS-TYSVMGFPSA-N
    • SMILES: Cl.O=C1[C@@H]2CNC[C@@H]2CN1

計算された属性

  • 精确分子量: 162.0559907g/mol
  • 同位素质量: 162.0559907g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 2
  • 重原子数量: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 146
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.1Ų

cis-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-20817547-0.05g
rac-(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride
2206134-91-8 95%
0.05g
$372.0 2023-09-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ3160-1-250MG
cis-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride
2206134-91-8 97%
250MG
¥ 1,729.00 2023-04-03
Chemenu
CM514944-1g
cis-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride
2206134-91-8 98%
1g
$1330 2023-01-01
eNovation Chemicals LLC
D605394-500MG
cis-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride
2206134-91-8 97%
500mg
$540 2024-07-21
Enamine
EN300-20817547-0.25g
rac-(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride
2206134-91-8 95%
0.25g
$790.0 2023-09-16
Enamine
EN300-20817547-2.5g
rac-(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride
2206134-91-8 95%
2.5g
$3352.0 2023-09-16
eNovation Chemicals LLC
D605394-100mg
cis-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride
2206134-91-8 97%
100mg
$210 2024-07-21
Enamine
EN300-20817547-0.1g
rac-(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride
2206134-91-8 95%
0.1g
$553.0 2023-09-16
Enamine
EN300-20817547-1.0g
rac-(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride
2206134-91-8 95%
1.0g
$1596.0 2023-07-06
Enamine
EN300-20817547-5g
rac-(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride
2206134-91-8 95%
5g
$6623.0 2023-09-16

cis-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride 関連文献

cis-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochlorideに関する追加情報

Comprehensive Overview of cis-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride (CAS No. 2206134-91-8)

cis-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride (CAS No. 2206134-91-8) is a chemically synthesized compound that has garnered significant attention in pharmaceutical and biochemical research. This bicyclic pyrrolidine derivative is characterized by its unique cis-configuration, which imparts distinct stereochemical properties critical for its biological activity. The compound's hydrochloride salt form enhances its solubility, making it a preferred choice for various drug discovery and medicinal chemistry applications. Researchers are particularly interested in its potential as a scaffold for designing novel therapeutics targeting neurological and metabolic disorders.

The structural complexity of cis-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride aligns with current trends in small molecule drug development, where rigid, polycyclic frameworks are sought after for their ability to modulate protein-protein interactions. Its pyrrolo[3,4-c]pyrrole core is reminiscent of privileged structures found in FDA-approved drugs, such as kinase inhibitors and GPCR modulators. This has led to a surge in literature exploring its synthetic routes, with recent publications highlighting optimized methods for stereoselective synthesis and scale-up production. The compound's CAS registry number (2206134-91-8) serves as a key identifier in patent filings and regulatory documentation.

In the context of AI-driven drug design, cis-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride has emerged as a test case for machine learning models predicting ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Computational studies suggest favorable blood-brain barrier permeability, sparking interest in CNS-targeted applications. These findings correlate with growing public interest in neuroprotective agents and cognitive enhancers, as evidenced by search engine queries on "next-generation nootropics" and "small molecules for neurodegeneration." The compound's chiral purity (>98% ee in commercial samples) further supports its utility in asymmetric catalysis and chiral auxiliary applications.

From a green chemistry perspective, recent advancements in the synthesis of cis-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride emphasize atom-economical protocols using biocatalysts and flow chemistry techniques. This responds to industry demands for sustainable manufacturing processes, a topic frequently searched in conjunction with "pharmaceutical green synthesis." Analytical characterization via LC-MS and NMR confirms the compound's stability under physiological conditions, while X-ray crystallography studies have elucidated its precise molecular conformation in solid state.

The pharmacological profile of cis-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride continues to be explored through high-throughput screening campaigns. Preliminary data suggests low micromolar activity against several epigenetic targets, aligning with trending research areas like "epigenetic drug discovery" and "histone modification inhibitors." Its protonated nitrogen in the hydrochloride form may facilitate salt bridge formation with biological targets, a feature increasingly recognized in structure-based drug design strategies. These properties position the compound as a valuable chemical probe for studying signal transduction pathways.

Quality control specifications for cis-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride typically require ≥95% purity (HPLC), with strict limits on genotoxic impurities per ICH guidelines. The compound's stability under accelerated storage conditions (40°C/75% RH) makes it suitable for global distribution, addressing frequent queries about "API stability in tropical climates." Regulatory databases list it under various INN (International Nonproprietary Name) designations, reflecting its cross-border pharmaceutical relevance.

Emerging applications in peptide mimetics leverage the compound's ability to constrain peptide conformations, a technique gaining traction in searches for "peptidomimetic drug design." The octahydropyrrolo[3,4-c]pyrrole moiety serves as a conformational lock to stabilize bioactive conformations, a strategy employed in recent COVID-19 protease inhibitor research (though unrelated to this specific compound). Such interdisciplinary connections enhance the compound's visibility across cheminformatics platforms and structure-activity relationship (SAR) databases.

In conclusion, cis-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride (CAS 2206134-91-8) represents a versatile building block bridging multiple frontiers in modern chemistry and pharmacology. Its ongoing investigation addresses pressing scientific questions while aligning with commercial interests in fragment-based drug discovery and targeted protein degradation – two of the most searched topics in contemporary drug development forums.

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